
2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide is a useful research compound. Its molecular formula is C28H27ClFN3O3 and its molecular weight is 507.99. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activities : Compounds closely related to 2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide have demonstrated potent anti-inflammatory activity. Specifically, some derivatives of this compound have shown significant inhibition of oedema, outperforming phenyl butazone in certain cases (Bhati, 2013).
Antimicrobial Activity : Several derivatives of quinazolinone, a core component of the compound , have been synthesized and shown notable antimicrobial activities against a range of bacteria and fungi. Some of these compounds displayed higher antifungal than antibacterial activity, highlighting their potential as antimicrobial agents (Yurttaş et al., 2020).
Interaction with Human Serum Albumin : Research has shown that fluorine-substituted dihydroquinazoline derivatives, closely related to the compound of interest, can bind to human serum albumin (HSA). This interaction induces conformational and structural changes in HSA and is thought to occur through a static quenching mechanism (Wang et al., 2016).
Potential as Antitubercular Agents : The 2,4-diaminoquinazoline class, related to the compound , has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, offering a potential lead for tuberculosis drug discovery (Odingo et al., 2014).
Anticonvulsant Activity : Certain derivatives of 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl acetamide, structurally related to the compound in focus, have demonstrated promising anticonvulsant activity in experimental studies. These findings suggest potential applications in the development of new treatments for convulsive disorders (El Kayal et al., 2019).
Antioxidant Additives for Lubricating Oils : Some quinazolinone derivatives have been evaluated as antioxidant additives for lubricating oils, demonstrating significant antioxidant activity. This highlights their potential industrial applications (Habib et al., 2014).
Eigenschaften
IUPAC Name |
2-[4-[1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClFN3O3/c1-18(2)14-15-31-26(34)16-19-10-12-20(13-11-19)33-27(35)21-6-3-4-9-25(21)32(28(33)36)17-22-23(29)7-5-8-24(22)30/h3-13,18H,14-17H2,1-2H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQNJOFYSPNWCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

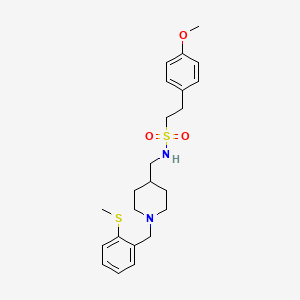
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)
![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)


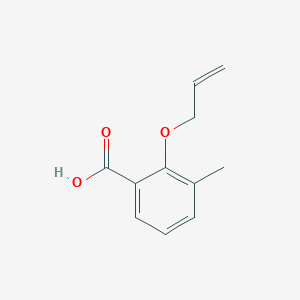
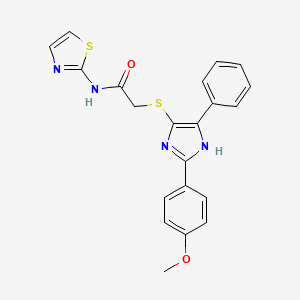
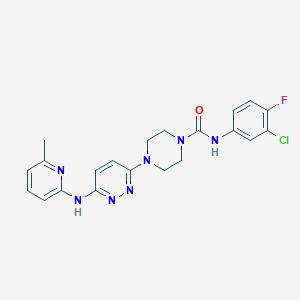

![2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2365370.png)

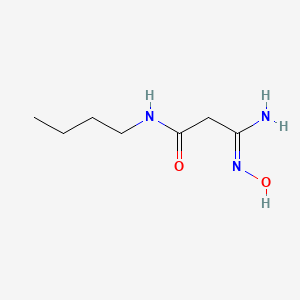
![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)
